Product packaging for Dichlorflurenol-methyl(Cat. No.:CAS No. 21634-96-8)

Dichlorflurenol-methyl

Cat. No.: B3049704
CAS No.: 21634-96-8
M. Wt: 309.1 g/mol
InChI Key: JVSNVPQGCMNILW-UHFFFAOYSA-N
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Description

Significance of Auxin Transport Inhibitors in Plant Science

Auxin, a class of plant hormones, plays a pivotal role in nearly every aspect of plant growth and development, from embryo and organ development to vascular patterning and tropisms. pnas.org The directional movement of auxin between cells, known as polar auxin transport, is fundamental to establishing the auxin gradients that orchestrate these developmental processes. pnas.orgusp.br Auxin transport inhibitors (ATIs) are chemical compounds that disrupt this directional flow, thereby interfering with the asymmetric distribution of auxin and perturbing plant development. pnas.org For decades, ATIs have been indispensable tools in plant science, allowing researchers to probe the mechanisms of polar auxin transport and its profound impact on plant form and function. pnas.org By observing the developmental changes induced by these inhibitors, scientists have been able to deduce the roles of auxin in various physiological processes. frontiersin.org

Historical Development and Classification of Dichlorflurenol-methyl as a Plant Growth Regulator

This compound belongs to a group of synthetic plant growth regulators known as morphactins. bcpcpesticidecompendium.orgneliti.com The term "morphactin" is derived from "morphogenetically active substances," highlighting their ability to profoundly alter plant morphology. Morphactins, including this compound, are characterized by their core fluorene-9-carboxylic acid structure. researchgate.net this compound is specifically the methyl ester of 2,7-dichloro-9-hydroxyfluorene-9-carboxylic acid. agropages.com It is classified as a growth inhibitor, a sub-category of plant growth regulators. agropages.comagropages.com Its development was part of a broader effort to synthesize compounds that could modulate plant growth for agricultural and research purposes. The technical grade of the related compound, chlorflurenol methyl ester, is composed of chlorflurenol methyl ester (65% to 70%), dichlorflurenol (B12707477) methyl ester (10% to 15%), and deschlorflurenol methyl ester (15% to 20%). epa.gov

Chemical and Physical Properties

This compound is a synthetic organic compound with specific chemical and physical characteristics that define its behavior and interactions.

PropertyValue
IUPAC Name methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate agropages.com
CAS Number 21634-96-8 pharmaffiliates.com
Chemical Formula C15H10Cl2O3 epa.gov
Molar Mass 309.14 g/mol epa.gov
Physical State Likely a solid at room temperature solubilityofthings.com
Solubility Expected to have limited solubility in water but be more soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com

Synthesis and Manufacturing

The synthesis of this compound originates from the fluorene (B118485) molecule. The process involves the introduction of chloro- and carboxyl- functional groups to the fluorene backbone. While specific, proprietary manufacturing processes are not publicly detailed, the general synthetic route can be inferred from its chemical structure. The synthesis would likely involve the chlorination of a fluorene derivative, followed by hydroxylation and esterification with methanol (B129727) to produce the final methyl ester. The reaction of methyl chloroformate with an appropriate fluorene precursor is a plausible step in the synthesis, as methyl chloroformate is a common reagent for creating methyl carbamates and carbonates. framochem.com

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of polar auxin transport. pnas.org Auxin efflux, the process of auxin moving out of a cell, is a critical component of this transport system and is mediated by specific carrier proteins, most notably the PIN-FORMED (PIN) proteins. frontiersin.org Research on related auxin transport inhibitors like 2,3,5-triiodobenzoic acid (TIBA) has shown that they can directly suppress the transport activity of PIN proteins and also disrupt the trafficking of vesicles that deliver these proteins to the cell membrane. frontiersin.org It is believed that morphactins like this compound act in a similar fashion, interfering with the cellular machinery that directs the flow of auxin, leading to a disruption of the auxin gradients necessary for coordinated plant development. usp.br

Effects on Plant Growth and Development

By disrupting auxin transport, this compound induces a range of morphological and developmental effects in plants.

Effects on Root Development

Auxin is a key regulator of root system architecture, influencing primary root elongation, lateral root formation, and adventitious root development. mdpi.comnih.gov The proper distribution of auxin is critical for maintaining the root apical meristem and for the initiation of new lateral roots. nih.gov By inhibiting auxin transport, this compound can lead to disorganized root growth. researchgate.net This can manifest as an inhibition of primary root growth and altered lateral root development. The precise effects can be concentration-dependent, with different concentrations potentially leading to varying degrees of inhibition or promotion of different root types. nih.gov

Effects on Shoot Architecture

The control of shoot branching, or apical dominance, is a classic example of auxin-mediated development. Auxin produced in the apical bud flows down the stem and inhibits the outgrowth of axillary buds. google.comgoogle.com By blocking this downward flow of auxin, this compound can disrupt apical dominance, leading to increased branching and a more compact, bushy growth habit. google.com This alteration of shoot architecture is a characteristic effect of morphactins. researchgate.net

Effects on Reproductive Processes

Auxin also plays a role in various reproductive processes, including flowering and fruit development. mdpi.com this compound has been observed to promote flowering in some species. researchgate.net This effect is likely an indirect consequence of its interference with vegetative growth, which can sometimes shift the plant's resources towards reproductive development.

Applications in Agriculture and Horticulture

The ability of this compound to modify plant growth has led to its use in various agricultural and horticultural applications. As a plant growth regulator, it can be used to control the size and shape of plants. justia.comgoogle.com For instance, its ability to inhibit shoot elongation and promote branching can be utilized to produce more compact and aesthetically pleasing ornamental plants. google.com In some crops, it has been used to delay senescence and, in some cases, enhance yield. researchgate.net

Use in Plant Research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Cl2O3 B3049704 Dichlorflurenol-methyl CAS No. 21634-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-20-14(18)15(19)12-6-8(16)2-4-10(12)11-5-3-9(17)7-13(11)15/h2-7,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSNVPQGCMNILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034294
Record name Dichlorflurenol-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21634-96-8
Record name Dichlorflurenol-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021634968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorflurenol-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLORFLURENOL-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO8828B0BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action of Dichlorflurenol Methyl in Plant Systems

Inhibition of Polar Auxin Transport (PAT)

The definitive physiological effect of Dichlorflurenol-methyl is the inhibition of polar auxin transport (PAT). practically.comashs.org PAT is the directional, cell-to-cell movement of the auxin hormone, indole-3-acetic acid (IAA), which establishes the auxin gradients necessary for nearly all aspects of plant development, including embryogenesis, organ formation, and tropic responses. wikipedia.orgusp.br Unlike the endogenous auxin IAA, which is transported in a strictly polar fashion, morphactins like Dichlorflurenol (B12707477) are distributed more systemically throughout the plant, moving both basi- and acropetally. practically.comannualreviews.org By blocking PAT, these compounds cause auxin to accumulate in certain tissues, such as the ovary, which can trigger processes like fruit set while inhibiting transport-dependent growth elsewhere. ashs.org

Polar auxin transport is mediated by the coordinated action of several families of protein transporters, most notably the PIN-FORMED (PIN) and the ATP-BINDING CASSETTE B (ABCB/PGP) families of auxin efflux carriers. nih.govnih.gov PIN proteins are asymmetrically localized on the plasma membranes of cells and are the primary drivers of the directionality of auxin flow. nih.gov ABCB proteins can function as auxin transporters independently or act in concert with PIN proteins, sometimes synergistically, to modulate the rate and direction of auxin efflux. nih.govbiorxiv.orgnih.gov

Enzyme and transporter inhibition can occur through various kinetic mechanisms, such as competitive, uncompetitive, or non-competitive inhibition, which describe how the inhibitor interacts with the protein relative to its substrate. wikipedia.org A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the protein, affecting its catalytic activity without preventing the substrate from binding. wikipedia.orgpearson.com This type of inhibition typically reduces the maximum rate of transport (Vmax) without altering the substrate concentration at which half-maximal transport is achieved (Km). pearson.com

The precise kinetic mechanism of how this compound inhibits the auxin efflux carriers has not been fully elucidated in published research. Therefore, whether it acts as a competitive, non-competitive, or mixed inhibitor on PIN or ABCB proteins remains to be specifically characterized.

Modulation of Cellular Processes

The inhibition of polar auxin transport by this compound has downstream consequences on various cellular structures and regulatory pathways that are intertwined with auxin signaling and distribution.

The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including vesicle trafficking, cell division, and maintaining cell polarity. nih.gov In plants, the integrity and dynamic rearrangement of the actin cytoskeleton are crucial for the proper trafficking and polar localization of auxin transport proteins, particularly the PIN carriers, which undergo continuous recycling between the plasma membrane and endosomal compartments. nih.gov Disruption of the actin cytoskeleton can therefore impair polar auxin transport. nih.gov

Research has shown that morphactins directly affect the organization of the actin cytoskeleton. Treatment of plant roots with Chlorflurenol and its methyl ester, a compound closely related to this compound, leads to a noticeable disruption of actin structures. nih.gov Specifically, these inhibitors cause the depletion of filamentous actin (F-actin) at the ends of root cells and lead to the disintegration of the F-actin cables that span the cell. nih.gov This disruption of the cytoskeleton is a key cellular mechanism through which these compounds inhibit polar auxin transport.

Treatment CompoundObserved Effect on Actin Cytoskeleton in Root CellsReference
Chlorflurenol Depletion of F-actin from end-poles and disintegration of F-actin cables. nih.gov
Chlorflurenol-methyl (B165928) Depletion of F-actin from end-poles and disintegration of F-actin cables. nih.gov

The activity of auxin transporters is tightly regulated by accessory proteins. One such regulator is TWISTED DWARF1 (TWD1), an immunophilin-like protein that physically interacts with and modulates the auxin transport activity of ABCB proteins, specifically ABCB1 and ABCB19. nih.govnih.gov TWD1 is essential for the proper function of these transporters, and mutations in the TWD1 gene result in phenotypes, such as dwarfism and reduced polar auxin transport, that are similar to those of abcb1/abcb19 mutants. nih.govosti.gov TWD1 does not appear to interact directly with PIN proteins. osti.gov

Given that this compound targets the polar auxin transport system, its effects are functionally related to the proteins regulated by TWD1. However, the existing scientific literature has not established a direct interaction or a role for TWD1 in mediating the specific inhibitory action of this compound or other morphactins. The mechanism of inhibition is focused on the transport proteins themselves rather than their known regulators.

Molecular Targets and Binding Sites

The primary molecular targets of this compound are the components of the polar auxin transport machinery, namely the PIN and ABCB auxin efflux carriers. By inhibiting these transporters, the compound disrupts the flow of auxin. However, the precise binding site of this compound on these complex transmembrane proteins has not been identified. Determining the specific amino acid residues that form the binding pocket for an inhibitor is a complex process, often requiring techniques like X-ray crystallography, photoaffinity labeling, or site-directed mutagenesis. drughunter.com Such detailed structural studies have not been published for this compound, leaving its exact molecular binding site and the conformational changes it induces in the transporters unknown.

Plant Physiological and Developmental Responses to Dichlorflurenol Methyl

Interactions with Endogenous Plant Hormones

The physiological and developmental responses of plants to Dichlorflurenol-methyl are intricately linked to its interactions with the complex network of endogenous plant hormones. As a morphactin, its primary mode of action is the inhibition of polar auxin transport, which consequently triggers a cascade of effects on other hormonal signaling pathways, profoundly influencing plant growth and morphology.

Crosstalk with Auxin Signaling Pathways and Homeostasis

This compound, a member of the morphactin group of synthetic plant growth regulators, directly interferes with auxin signaling and homeostasis primarily by inhibiting polar auxin transport. annualreviews.orgnih.gov This inhibition disrupts the normal distribution of auxin within the plant, leading to an accumulation of this critical hormone in specific tissues.

Research on various plant species has elucidated the mechanism and consequences of this interaction. In poplar trees, for instance, the application of morphactins leads to an accumulation of auxin in the cambial cells. ias.ac.in This "dam-up effect" is attributed to the inhibition of the auxin efflux carriers, which are responsible for transporting auxin out of the cells. ias.ac.in Similarly, studies on pea roots have shown that morphactins, such as methyl-2-chloro-9-hydroxyfluorene-9-carboxylate (CFM), a compound closely related to this compound, inhibit the transport of indole-3-acetic acid (IAA), the primary native auxin. annualreviews.org It is suggested that this disruption occurs through interference with auxin binding at its specific receptor sites. annualreviews.orgsemanticscholar.org

The consequences of this disrupted auxin transport are manifold, leading to a range of morphological abnormalities. These include the inhibition of negative geotropism, cellular swelling, and the induction of root hair formation in pea seedlings. annualreviews.org In soybean plants, the application of methylchlorflurenol (MCF), another morphactin, has been shown to increase the number of pods, suggesting that the regulation of pod development is linked to auxin transport. ias.ac.in

Table 1: Effects of this compound and Related Morphactins on Auxin-Mediated Responses

CompoundPlant SpeciesObserved Effect on Auxin-Mediated ProcessReference
This compound (as a morphactin)GeneralInhibits polar auxin transport. annualreviews.orgnih.gov
Morphactin (CF)Poplar (Populus sp.)Causes accumulation of auxin in cambial cells. ias.ac.in
Morphactin (CFM)Pea (Pisum sativum)Inhibits negative geotropism, causes cellular swelling, and induces root hair formation by disrupting auxin transport. annualreviews.org
Morphactin (MCF)Soybean (Glycine max)Increases pod number, indicating interference with auxin's role in pod development. ias.ac.in

Modulatory Effects on Other Phytohormone-Mediated Processes (e.g., Gibberellins (B7789140), Abscisic Acid, Cytokinins)

The disruption of auxin homeostasis by this compound has significant downstream effects on the signaling and balance of other crucial phytohormones, including gibberellins, abscisic acid, and cytokinins.

Gibberellins: Dichlorflurenol (B12707477) has been identified as a known antagonist of the plant hormone gibberellin. researchgate.net Gibberellins are vital for processes such as stem elongation, seed germination, and flowering. By antagonizing gibberellin action, this compound can contribute to the stunted growth and altered morphology observed in treated plants.

Abscisic Acid (ABA): The interaction with abscisic acid is more complex and appears to be indirect, stemming from the primary effect on auxin transport. In some instances, the effects of morphactins mimic those of ABA. For example, the influence of morphactins on stomatal aperture has been observed to be similar to the effect of abscisic acid. oup.com Furthermore, in studies on grapevines, both morphactin and abscisic acid were found to induce flower and berry abscission, with morphactin showing a higher efficacy. ashs.orgresearchgate.net This suggests a potential convergence in the signaling pathways that lead to abscission. While synthetic auxins can induce ethylene (B1197577) production, which in turn can increase ABA levels, a direct and detailed mechanism of how this compound specifically modulates ABA signaling is an area requiring further investigation. researchgate.net

Table 2: Modulatory Effects of this compound and Related Morphactins on Other Phytohormones

PhytohormoneObserved Interaction with this compound/MorphactinsPlant Species/ContextReference
GibberellinsActs as a known antagonist.General researchgate.net
Abscisic Acid (ABA)Effects on stomatal aperture resemble those of ABA. Both induce flower and berry abscission.General, Grapevine (Vitis vinifera) oup.comashs.orgresearchgate.net
CytokininsIncreases endogenous levels of zeatin, zeatin riboside, and zeatin ribotide. Synergistic action on cambial activity.Soybean (Glycine max), General ias.ac.insemanticscholar.org

Synthesis and Derivatization of Dichlorflurenol Methyl

Established Chemical Synthesis Pathways

The synthesis of Dichlorflurenol-methyl typically involves a multi-step process. A general pathway includes the chlorination of a fluorophenol precursor, which introduces chlorine atoms into the aromatic ring. evitachem.com The specific reaction conditions for this chlorination are critical for achieving the desired substitution pattern and yield.

While detailed, step-by-step synthetic procedures for this compound are not extensively documented in publicly available literature, the synthesis of structurally related compounds provides insight into potential methodologies. For instance, the synthesis of various substituted phenyl compounds often involves coupling reactions and modifications of functional groups.

Synthetic Analogues and Structure-Activity Relationship Studies

The exploration of synthetic analogues of this compound is crucial for understanding how structural modifications influence its chemical and physical properties. Structure-activity relationship (SAR) studies are fundamental in this regard, systematically altering the molecule's structure to observe the effects on its activity. oncodesign-services.com

Key aspects of SAR studies include:

Substituent Effects: The nature and position of substituents on the fluorene (B118485) ring system can significantly impact the molecule's properties. For example, the presence and location of chlorine atoms are defining features of this compound.

Stereochemistry: The three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with other chemical entities. oncodesign-services.com this compound is described as achiral, meaning it does not have a non-superimposable mirror image. nih.gov

Physicochemical Properties: Modifications to the structure can alter properties such as lipophilicity, polarity, and solubility, which in turn affect its behavior in different chemical environments. oncodesign-services.com

By creating and analyzing synthetic analogues, researchers can identify the key structural features responsible for the compound's characteristics. This knowledge is invaluable for designing new molecules with tailored properties. For example, studies on other complex molecules have shown that even minor changes, such as the addition of a methyl group or the reduction of a double bond, can lead to significant differences in activity.

Metabolic Fate of Dichlorflurenol Methyl in Plant Organisms

Uptake and Translocation within Plant Tissues

The uptake and subsequent movement of morphactins like Dichlorflurenol-methyl are critical determinants of their biological activity. These compounds can be absorbed through the seeds, leaves, or roots. annualreviews.org Once absorbed, they are distributed throughout the plant via both the xylem and phloem vascular tissues. annualreviews.org This allows for both acropetal (upward towards the shoot apex) and basipetal (downward towards the root) movement, a characteristic described as apolar transport. annualreviews.orgcambridge.org

Research on radiolabeled Chlorflurenol (¹⁴C-chlorflurenol) in the Canada thistle (Cirsium arvense) demonstrated predominantly acropetal movement with only weak basipetal translocation. cambridge.org The preferred direction and efficiency of transport can be influenced by the plant species and its current stage of development. annualreviews.org Studies have shown that these regulators tend to accumulate in areas of active cell division and growth, such as meristems and young tissues. annualreviews.org

Significant differences in translocation exist between plant species. For instance, one study noted that a related morphactin was readily transported into the young, growing tissues of dicotyledonous weeds but remained localized within the treated leaves of wheat, a monocotyledonous species. annualreviews.org This differential translocation behavior may partly explain the species-specific effects of these growth regulators.

Biotransformation Pathways and Metabolite Identification

Once inside the plant, this compound undergoes biotransformation, a series of metabolic processes that alter its chemical structure. This process is a key detoxification mechanism in plants, generally proceeding through phases of chemical modification (Phase I) and conjugation (Phase II). frontiersin.org For this compound, the primary and most significant biotransformation is the hydrolysis of its methyl ester group.

This reaction cleaves the ester bond, yielding the corresponding carboxylic acid, Dichlorflurenol (B12707477). This process is analogous to the metabolism of Chlorflurenol-methyl (B165928), which is rapidly converted to its acid form, Chlorflurenol, within the plant. agropages.com This initial hydrolysis step is often followed by further modifications and conjugation reactions.

Following the initial hydrolysis to its carboxylic acid form, the resulting Dichlorflurenol molecule can undergo conjugation reactions. This is a common detoxification pathway in plants where a xenobiotic molecule or its metabolite is attached to an endogenous molecule, such as a sugar or an amino acid. frontiersin.org This process typically increases the water solubility of the compound, reduces its biological activity, and facilitates its transport and sequestration into cellular compartments like the vacuole.

While direct evidence for the specific conjugates of Dichlorflurenol is not extensively documented, the metabolic fate of other plant growth regulators, such as abscisic acid, provides a strong model. Abscisic acid is known to be inactivated through the formation of an abscisic acid-glucose ester via glycosylation. frontiersin.org It is scientifically plausible that Dichlorflurenol, with its available carboxyl group, undergoes similar conjugation with glucose to form a glucose ester or with various amino acids.

Research into the metabolism of the analogous compound Chlorflurenol-methyl has identified key metabolites that can be extrapolated to understand the fate of this compound. agropages.com

Major Metabolite : The principal metabolite formed is the free carboxylic acid, resulting from the hydrolysis of the parent methyl ester. For this compound, the major metabolite is Dichlorflurenol.

Minor Metabolites : Further enzymatic reactions can occur on the fluorene (B118485) ring structure. Hydroxylation, the addition of a hydroxyl (-OH) group, has been identified as a minor pathway. For Chlorflurenol, a minor metabolite has been characterized as 2-chloro-8-hydroxy-chlorflurenol, indicating that ring hydroxylation occurs. agropages.com

The table below summarizes the expected metabolites of this compound based on established biotransformation pathways.

Parent Compound Biotransformation Pathway Resulting Metabolite Metabolite Class
This compoundHydrolysisDichlorflurenolMajor
DichlorflurenolHydroxylationHydroxy-dichlorflurenolMinor
DichlorflurenolGlycosylation (Conjugation)Dichlorflurenol-glucose esterConjugate

Influence of Plant Species and Environmental Conditions on Metabolism

The rate and pathway of this compound metabolism are not constant but are significantly influenced by both the specific plant species and the prevailing environmental conditions.

Different plant species exhibit varied responses to and metabolic capacities for morphactins. For example, the application of Chlorflurenol-methyl was found to have distinct effects on the carbohydrate and protein metabolism in winter tomatoes. ishs.orgactahort.org Similarly, its ability to regulate chlorophyll (B73375) degradation under heat stress has been specifically documented in creeping bentgrass, highlighting a species-specific physiological interaction. maxapress.com The differential transport observed between monocot and dicot species also points to fundamental differences in how these plants handle the compound. annualreviews.org

Environmental factors play a crucial role in modulating plant metabolism and, consequently, the biotransformation of xenobiotics. frontiersin.orgmaxapress.com Key factors include:

Temperature : Temperature affects the activity of enzymes that are responsible for metabolic reactions. Studies on creeping bentgrass under heat stress showed that Chlorflurenol-methyl application altered the activity of key chlorophyll synthesis and degradation enzymes. maxapress.comannualreviews.org

Light : Light intensity, quality, and duration (photoperiod) are primary signals that regulate plant growth and hormone metabolism. frontiersin.orgmdpi.com These light signals can interact with the pathways responsible for metabolizing growth regulators.

Water and Salinity : Abiotic stresses such as drought and high salinity force plants to alter their metabolic priorities, which can impact the degradation and conjugation of foreign compounds. maxapress.com

The table below outlines the influence of these factors on general plant regulator metabolism.

Factor Influence on Metabolism
Plant Species Affects uptake, translocation efficiency, and specific metabolic pathways (e.g., monocot vs. dicot). annualreviews.org
Temperature Modulates the rate of enzymatic reactions involved in biotransformation. maxapress.com
Light Regulates hormone biosynthesis and signaling, which can interact with the metabolism of applied growth regulators. mdpi.com
Water Availability Drought stress can alter the overall metabolic state of the plant, potentially affecting detoxification pathways. maxapress.com
Soil Salinity Can induce stress responses that change the production of secondary metabolites and metabolic enzymes. maxapress.com

Environmental Fate and Degradation of Dichlorflurenol Methyl

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key environmental factors such as sunlight and water drive these processes.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For organic molecules like Dichlorflurenol-methyl, which contains a chromophore (the fluorene (B118485) ring system) that can absorb light, photolysis can be a significant degradation pathway.

While specific experimental studies on the photolytic degradation of this compound are not extensively available in publicly accessible literature, general principles of photochemistry for related compounds can provide insight. The primary mechanisms would likely involve:

Direct Photolysis: The this compound molecule directly absorbs photons, leading to an excited state. This excess energy can cause the cleavage of chemical bonds. The carbon-chlorine (C-Cl) bonds are often susceptible to photolytic cleavage, which can lead to dechlorination of the molecule.

Indirect Photolysis: This process involves photosensitizing agents present in the environment, such as humic substances in water and soil. These substances absorb solar radiation and transfer the energy to the this compound molecule, or they can generate reactive oxygen species (e.g., hydroxyl radicals) that then react with and degrade the compound.

The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of sensitizers, and the environmental matrix (e.g., water clarity, soil surface exposure).

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The this compound structure contains a methyl ester group (-COOCH₃), which is susceptible to hydrolysis. This reaction would cleave the ester bond, yielding the corresponding carboxylic acid (Dichlorflurenol) and methanol (B129727).

The rate of hydrolysis is highly dependent on the pH of the surrounding medium (water or soil pore water).

Alkaline Hydrolysis: Under basic conditions, the ester is attacked by a hydroxide (B78521) ion (OH⁻), which is a stronger nucleophile than water. This process, known as saponification, is typically faster than hydrolysis at neutral or acidic pH.

Acid-Catalyzed Hydrolysis: In acidic conditions, the oxygen atom of the carbonyl group can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of a compound by living organisms, primarily microorganisms. This is often the most significant pathway for the breakdown of organic pesticides in the environment.

Microorganisms such as bacteria and fungi in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown. While detailed microbial degradation pathways for this compound are not specifically documented, studies on the closely related compound Chlorflurenol-methyl (B165928) provide valuable insights.

Research on Chlorflurenol-methyl has shown that it can be rapidly degraded in soil. Over 90% of the applied compound disappeared within 4 to 8 days in sandy soils. The primary degradation products identified were 2-chloro-9-hydroxyfluorene-9-carboxylic acid and 2-chlorofluorenone, which undergo further decomposition. This suggests that the degradation of the fluorene ring system is a key part of the microbial metabolic process. It is plausible that this compound would undergo a similar initial transformation, likely involving the hydrolysis of the methyl ester group followed by further modification of the fluorene ring structure by soil microorganisms.

Potential Microbial Degradation Products of Fluorenol-based Compounds

Parent CompoundIdentified Degradation ProductTransformation Process
Chlorflurenol-methyl2-chloro-9-hydroxyfluorene-9-carboxylic acidEster Hydrolysis
Chlorflurenol-methyl2-chlorofluorenoneDecarboxylation and Oxidation

Plants host a diverse community of microorganisms on and within their tissues (the phyllosphere and endosphere). These plant-associated microbes can play a significant role in the transformation and detoxification of xenobiotic compounds. nih.gov

Furthermore, plant-associated microorganisms are known to produce a wide array of enzymes that can break down complex organic molecules. nih.gov They can enhance phytoremediation processes by degrading pollutants in the vicinity of the plant, thereby reducing the plant's uptake of the toxic substance and promoting plant growth. nih.gov It is conceivable that endophytic or epiphytic microbes could secrete extracellular enzymes that initiate the breakdown of this compound on the leaf or root surface, or that they could transform the compound following its absorption by the plant.

Phytotoxicity Mechanisms of Dichlorflurenol Methyl

Cellular and Subcellular Disruptions

Morphactins exert their effects at the cellular level, leading to significant alterations in cell structure and function. These disruptions are the basis of their growth-regulating and phytotoxic properties.

The integrity and selective permeability of cellular membranes are critical for normal cell function, and their disruption is a common mechanism of phytotoxicity. Research on certain morphactins suggests they can interfere with these vital properties.

Furthermore, studies on a related morphactin, chlorflurenol-methyl (B165928), demonstrated its ability to enhance cellular membrane stability in creeping bentgrass under heat stress maxapress.com. While this indicates a protective role under specific conditions, it also underscores the compound's capacity to interact with and modify membrane properties. Alterations in membrane fluidity and composition are fundamental ways chemicals can exert phytotoxic effects, potentially leading to leakage of cellular contents and loss of compartmentalization nih.govcas.cz.

Table 1: Reported Effects of Morphactins on Cellular Characteristics

Morphactin Compound Plant Species Observed Effect Reference
IT 3233 & IT 3456Nicotiana tabacum (Tobacco)Suspected influence on plasma membrane permeability. grafiati.com
Chlorflurenol-methylAgrostis stolonifera (Creeping Bentgrass)Improved cellular membrane stability under heat stress. maxapress.com
Morphactin IT 3456Vicia faba (Faba Bean)Reduced size of epidermal and mesophyll cells. scialert.net

Chloroplasts are primary targets for many phytotoxic compounds due to their critical role in photosynthesis frontiersin.orgnih.gov. Disruption of chloroplast structure or function can severely impair plant health.

Evidence suggests that morphactins can affect chloroplast-related processes. For instance, foliar application of chlorflurenol-methyl was found to delay leaf senescence in species like soybean and radish, as indicated by the maintenance of higher chlorophyll (B73375) content compared to untreated plants maxapress.com. A study on creeping bentgrass under heat stress also showed that chlorflurenol-methyl treatment maintained higher chlorophyll content maxapress.com. This suggests that the compound interferes with chlorophyll degradation pathways, a key process in leaf senescence maxapress.com. While this can be seen as a growth-regulating effect, it demonstrates an interaction with fundamental chloroplast metabolism.

Phytotoxic compounds can impact photosynthesis in several ways, including degrading chlorophyll, damaging chloroplast ultrastructure, inhibiting electron transport, or impairing the enzymes of the Calvin-Benson-Bassham cycle agriscigroup.usaloki.hu. High concentrations or specific environmental conditions could potentially turn the protective effects of morphactins on chlorophyll into disruptive ones, though direct evidence for Dichlorflurenol-methyl is lacking.

Oxidative Stress Induction

A common mechanism of phytotoxicity is the induction of oxidative stress, where the balance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them is disrupted nih.gov. This leads to cellular damage to lipids, proteins, and DNA.

Reactive oxygen species, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are by-products of normal metabolic processes, particularly photosynthesis in chloroplasts nih.govmdpi.com. Under chemical-induced stress, their production can increase dramatically mdpi.com.

There is no direct scientific evidence available that demonstrates this compound or other morphactins cause phytotoxicity through the generation of ROS. However, many herbicides are known to induce oxidative stress by interfering with the photosynthetic electron transport chain, leading to an overproduction of ROS nih.govmdpi.com. For example, herbicides that block electron transport can lead to the formation of triplet chlorophyll, which reacts with molecular oxygen to produce highly damaging singlet oxygen nih.gov. Given that morphactins affect plant physiology, an indirect effect on metabolic processes that generate ROS cannot be entirely ruled out, but it is not their primary documented mode of action.

Plants possess a sophisticated antioxidant defense system to scavenge ROS and mitigate oxidative damage. This system includes enzymatic components like superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), as well as non-enzymatic antioxidants such as ascorbate and glutathione (B108866) nih.govmdpi.comfrontiersin.org.

Currently, there is a lack of specific research on how this compound or other morphactins directly modulate the plant's antioxidant defense system. Typically, when a plant is under chemical stress that induces ROS production, the activity of these antioxidant enzymes is upregulated as a defense response nih.govscirp.org. For example, studies on plants under various abiotic stresses show increased expression and activity of SOD, CAT, and enzymes of the ascorbate-glutathione cycle to cope with the increased oxidative load nih.govmdpi.com. Without evidence of ROS production by morphactins, their effect on these defense systems remains speculative.

Table 2: Key Enzymatic Components of the Plant Antioxidant Defense System

Enzyme Function Cellular Location
Superoxide Dismutase (SOD)Converts superoxide (O₂⁻) to hydrogen peroxide (H₂O₂).Cytosol, Chloroplasts, Mitochondria, Peroxisomes
Catalase (CAT)Decomposes hydrogen peroxide (H₂O₂) into water and oxygen.Peroxisomes
Ascorbate Peroxidase (APX)Reduces hydrogen peroxide (H₂O₂) to water using ascorbate as an electron donor.Chloroplasts, Cytosol, Mitochondria, Peroxisomes
Glutathione Reductase (GR)Reduces oxidized glutathione (GSSG) to its reduced form (GSH), maintaining the antioxidant pool. mdpi.comChloroplasts, Mitochondria, Cytosol

Metabolic and Physiological Disturbances

The most well-documented effect of morphactins is their interference with fundamental metabolic and physiological processes, primarily those regulated by the plant hormone auxin.

The cardinal mechanism of morphactins is the inhibition of polar auxin transport semanticscholar.orgresearchgate.net. Auxin (specifically, Indole-3-acetic acid or IAA) is a crucial hormone that controls numerous aspects of plant growth and development, including cell elongation, apical dominance, and root formation. By blocking its transport, morphactins cause auxin to accumulate in certain tissues while depriving others, leading to a cascade of developmental abnormalities semanticscholar.orgresearchgate.net.

This interference results in a range of physiological and morphological symptoms, which constitute the compound's phytotoxic or growth-regulating effects. These include:

Inhibition of Growth: Morphactins strongly inhibit the elongation of shoots and internodes, leading to a dwarfed or stunted appearance annualreviews.org.

Loss of Apical Dominance: The inhibition of auxin flow from the apical bud can weaken apical dominance, leading to the growth of lateral branches scialert.net.

Disorientation of Cells: Morphactin treatment has been observed to cause disorientation of cells from their normal longitudinal axis, affecting the structure of vascular tissues like fibers and tracheids grafiati.com.

Delayed Germination: Morphactins can cause a concentration-dependent delay in the germination of seeds annualreviews.org.

These disturbances in fundamental growth processes are the primary expression of the phytotoxicity of morphactins.

Interference with Primary Metabolic Pathways

The primary mode of action for this compound and other morphactins is the disruption of primary metabolic and signaling pathways, most notably through the inhibition of polar auxin transport. annualreviews.orgherts.ac.uksemanticscholar.org Auxin, particularly Indole-3-acetic acid (IAA), is a crucial hormone that governs numerous aspects of plant growth and development. researchgate.net By inhibiting its transport, morphactins cause a cascade of downstream effects on plant metabolism and physiology. semanticscholar.orgnih.gov

Research on the closely related Chlorflurenol-methyl has demonstrated specific metabolic disturbances. In winter tomato plants, application of Chlorflurenol-methyl-ester showed an adverse effect on the assimilation of certain amino acids, although it positively affected crude protein metabolism at later stages of growth. actahort.orgishs.org In another study, Chlorflurenol-methyl applied to creeping bentgrass under heat stress was found to suppress the degradation of chlorophyll by inhibiting the activity of chlorophyll-degrading enzymes such as chlorophyllase and chlorophyll-degrading peroxidase. maxapress.com This indicates a direct interference with the metabolic pathway responsible for pigment breakdown. maxapress.com The inhibition of auxin accumulation itself is a key metabolic interference; studies on the morphactin CFM (methyl-2-chloro-9-hydroxyfluorene-9-carboxylate) showed it directly inhibited the uptake of IAA into excised pea root tips. nih.gov

Table 1: Research Findings on the Interference of Morphactins with Plant Metabolic Pathways
Compound StudiedPlant SpeciesObserved Metabolic EffectReference
Chlorflurenol-methyl-ester (CFL-m)Winter Tomato (Lycopersicon esculentum)Showed an adverse trend on amino acid assimilation in early stages. actahort.orgishs.org
Chlorflurenol-methyl (CM)Creeping Bentgrass (Agrostis stolonifera)Suppressed activity of chlorophyll degradation enzymes (chlorophyllase, chlorophyll-degrading peroxidase). maxapress.com
Morphactin (CFM)Pea (Pisum sativum)Inhibited accumulation of Indole-3-acetic acid (IAA) into root tips. nih.gov
Morphactins (general)VariousInhibit polar auxin transport, disrupting the primary hormone signaling pathway. annualreviews.orgsemanticscholar.org

Effects on Seed Germination and Early Seedling Development

The disruption of hormonal balance and metabolic pathways by this compound has significant consequences for the earliest stages of a plant's life cycle. Morphactins are known to inhibit and modify growth, especially new growth, which includes seed germination and the subsequent development of the seedling. annualreviews.org

The effect on germination is often characterized as a concentration-dependent delay rather than a complete prevention of the process. annualreviews.org This initial inhibition can, in some species, be counteracted by the application of other hormones like gibberellins (B7789140) (GA3), suggesting that morphactins interfere with the delicate hormonal balance required for germination to proceed. annualreviews.org

Following germination, the phytotoxic effects continue into early seedling development. annualreviews.org The inhibition of seedling growth is a pronounced effect of morphactins and can occur even in cases where seed germination itself is not significantly impacted. annualreviews.org This typically manifests as stunted shoots and inhibited root growth. annualreviews.org For example, the elongation of new internodes is strongly inhibited, leading to a dwarfed or compact plant habit. annualreviews.org At a cellular level, morphactins can cause abnormalities such as cellular swelling in roots. nih.gov In pea roots, the morphactin CFM inhibited elongation more significantly than it inhibited the increase in fresh weight, resulting in shorter, swollen roots. nih.gov This interference with seedling growth, including both shoot and root development, cannot typically be reversed by auxins and only partially by gibberellins. annualreviews.org

Table 2: Research Findings on the Effects of Morphactins on Germination and Seedling Development
Compound/Class StudiedPlant SpeciesObserved EffectReference
Morphactins (general)VariousCause a concentration-dependent delay in seed germination. sanjaygowda.comannualreviews.org
Morphactins (general)VariousInhibit the growth of the seedling (shoot and root) following germination. annualreviews.org
Morphactin (CFM)Pea (Pisum sativum)Inhibited root elongation and caused cellular swelling. nih.gov
Morphactins (general)Galium aparineInhibited elongation growth of new-growing internodes, resulting in stunted shoots. annualreviews.org

Analytical Methodologies for Dichlorflurenol Methyl in Plant and Environmental Matrices

Spectrometric Detection and Quantification Methods

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is a cornerstone for the analysis of pesticides, including Dichlorflurenol-methyl, due to its high sensitivity and specificity. lcms.cznih.gov When coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC), MS can identify and quantify compounds in intricate mixtures. lcms.czlcms.czsigmaaldrich.com

For the analysis of this compound, both GC-MS and LC-MS are applicable. GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is preferred for less volatile and thermally labile molecules. lcms.czresearchgate.netnih.gov The choice between these techniques often depends on the sample matrix and the specific analytical requirements.

Advanced ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used in LC-MS for the analysis of polar pesticides. nih.gov For this compound, which possesses polar functional groups, ESI would be a suitable ionization method, likely operating in negative ion mode to deprotonate the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. up.ac.zamsu.edu Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. uwm.edu The absorption of UV-Vis light is characteristic of the chemical structure of the molecule, and the amount of light absorbed is proportional to the concentration of the analyte in the solution. up.ac.za

While UV-Vis spectroscopy is a simpler and more cost-effective technique compared to mass spectrometry, its application for the direct analysis of this compound in complex plant and environmental matrices is limited due to its lower selectivity. uwm.edu Many organic molecules present in these matrices absorb in the same UV region, leading to significant spectral overlap and interference. up.ac.za

However, UV-Vis detection can be effectively used as a detector in High-Performance Liquid Chromatography (HPLC). rroij.comturkjps.org In an HPLC-UV system, the sample is first separated on a chromatographic column, and the eluting compounds are then passed through a UV-Vis detector. The detector measures the absorbance at one or more specific wavelengths, providing a chromatogram where each peak corresponds to a separated compound. rroij.com For this compound, which contains aromatic rings and carbonyl groups, strong UV absorbance is expected. msu.eduuwm.edu The selection of an appropriate wavelength where the analyte shows maximum absorbance and the matrix components show minimum absorbance can enhance the selectivity of the method. While a specific UV-Vis absorption spectrum for this compound is not publicly documented, related compounds with similar chromophores exhibit absorption maxima in the range of 220-300 nm. up.ac.zasigmaaldrich.comnih.govresearchgate.net

Method Validation and Quality Assurance

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. npra.gov.my For the analysis of this compound in plant and environmental matrices, a validated method ensures the reliability, reproducibility, and accuracy of the results. Key validation parameters include linearity, recovery, precision, limits of detection (LOD) and quantification (LOQ), and the evaluation of matrix effects. rroij.com

Linearity, Recovery, and Precision Assessments

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. turkjps.org A linear response is crucial for accurate quantification. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations and plotting the instrument response against the concentration. The linearity is generally expressed by the coefficient of determination (R²). For most analytical applications, an R² value greater than 0.99 is considered acceptable. turkjps.orgeurl-pesticides.eu

Recovery assesses the accuracy of an analytical method by determining the percentage of the known amount of an analyte that is detected when added to a sample matrix. rroij.com In the analysis of this compound, a known amount of the standard is spiked into a blank plant or environmental matrix, and the sample is then processed and analyzed. The percentage of the spiked amount that is measured is the recovery. Acceptable recovery values are typically within the range of 70-120%. eurl-pesticides.eu

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rroij.comnpra.gov.my For pesticide residue analysis, RSD values below 20% are generally considered acceptable. eurl-pesticides.eu

The following table presents representative data for linearity, recovery, and precision for the analysis of pesticides in complex matrices, which would be analogous to the expected performance for a validated this compound method.

Validation ParameterMatrixTypical Acceptance CriteriaRepresentative Finding for a Similar Analyte
Linearity (R²) Soil> 0.990.998
Recovery (%) Wheat70 - 120%85 - 105%
Precision (RSD %) Water< 20%< 15%

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified as an exact value. europa.eu The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. europa.eu

These limits are crucial for determining the sensitivity of the analytical method for this compound, especially when assessing compliance with regulatory limits in environmental and food samples. The LOD and LOQ are typically determined by analyzing a series of blank samples and samples spiked with low concentrations of the analyte. europa.eu The LOD is often estimated as three times the standard deviation of the blank signal, while the LOQ is commonly set at ten times the standard deviation of the blank signal or is the lowest validated spike level. europa.eu

The table below shows typical LOD and LOQ values for pesticide analysis in different matrices.

ParameterMatrixRepresentative Value for a Similar Analyte
LOD Water0.01 µg/L
LOQ Plant Tissue0.05 mg/kg
LOD Soil0.005 mg/kg
LOQ Soil0.01 mg/kg

Matrix Effects and Interference Evaluation

Matrix effects are a significant challenge in the analysis of this compound in plant and environmental samples, particularly when using LC-MS. nih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov

The evaluation of matrix effects is a critical component of method validation. It is typically assessed by comparing the response of the analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract. A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement.

To mitigate matrix effects, several strategies can be employed:

Sample Preparation: Thorough cleanup of the sample extract to remove interfering compounds.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Use of Internal Standards: Adding a known concentration of a stable isotope-labeled analogue of this compound to both the samples and calibration standards can compensate for signal variations caused by matrix effects. google.com

The table below illustrates how matrix effects are typically reported.

MatrixAnalyte ConcentrationResponse in SolventResponse in MatrixMatrix Effect (%)
Lettuce50 ng/mL100,00075,000-25% (Suppression)
Soil50 ng/mL100,000115,000+15% (Enhancement)

Advanced Research Perspectives and Future Directions

Elucidation of Specific Receptor-Ligand Interactions for Auxin Transport Inhibition

The precise molecular mechanism by which Dichlorflurenol-methyl inhibits auxin transport is a key area of ongoing research. While it is established that it disrupts the movement of the natural plant hormone auxin, identifying the specific protein receptors it binds to is crucial for a complete understanding.

Future research is focused on pinpointing the direct molecular targets of morphactins like this compound. The primary candidates for these interactions are components of the auxin efflux carrier complex, such as PIN-FORMED (PIN) proteins, and potentially other associated proteins like the NPA-binding protein. Synthetic auxin transport inhibitors may function by mimicking endogenous regulatory molecules. nih.gov For instance, certain flavonoids have been shown to compete with synthetic inhibitors for binding sites, suggesting a common mode of action. nih.gov

Advanced biochemical and structural biology approaches are required to elucidate these interactions. Techniques such as co-crystallization of the inhibitor with its target protein or advanced spectroscopic methods could reveal the precise binding pocket and the conformational changes induced upon binding. Understanding this receptor-ligand interaction at a molecular level is fundamental. The identification of auxin receptors, such as the TIR1/AFB family, has provided a blueprint for how plant hormones are perceived, and similar breakthroughs are needed for transport inhibitors. nih.govnih.gov Research has also identified other proteins that regulate auxin transport, such as the D6PK kinase, which represents another potential, indirect target for inhibitor action. frontiersin.org

Research AreaKey Proteins of InterestPotential Research Techniques
Direct Inhibitor BindingPIN-FORMED (PIN) Proteins, NPA-Binding Protein, ABCB TransportersX-ray Crystallography, Cryo-EM, Surface Plasmon Resonance
Indirect InhibitionD6PK Kinase, TWISTED DWARF1 (TWD1)Kinase Activity Assays, Protein-Protein Interaction Studies
Mimicry of Endogenous MoleculesFlavonoid Binding SitesCompetitive Binding Assays, Molecular Modeling

Application in Molecular Breeding for Crop Improvement

While not a direct tool for genetic modification, this compound has potential applications as a research tool in molecular breeding programs. By altering plant morphology through the inhibition of auxin transport, it can be used to study the genetic basis of key developmental traits.

Molecular breeding relies on linking specific genes to desirable traits, such as plant architecture, stress tolerance, or yield. nih.gov this compound can be used to induce specific phenotypes—for example, reduced apical dominance, increased branching, or altered root development—which can then be used in screening experiments. nih.gov Researchers can use the compound to mimic genetic mutations in auxin transport pathways, allowing for the study of gene function without creating a stable genetic mutant. This process, known as chemical genetics, can accelerate the identification of genes involved in plant development. mpg.de

For instance, a breeding program might aim to develop more compact and densely branched crop varieties for high-density planting. regulations.gov Applying this compound could help identify existing genetic lines that are either highly sensitive or resistant to its effects, potentially revealing underlying genes that control branching. wur.nl These genes could then become targets for marker-assisted selection or other modern breeding techniques. nih.gov The profound effects of inhibiting cell division and growth on plant morphology demonstrate that chemical tools can be powerful for dissecting developmental pathways relevant to crop improvement. nih.gov

Development of Targeted Plant Growth Regulation Strategies

The development of targeted strategies using this compound leverages its specific physiological effects to achieve precise outcomes in agriculture and horticulture. hasancelik.web.trneliti.com Its ability to inhibit auxin transport allows for the manipulation of plant architecture and development in a controlled manner.

Existing targeted applications demonstrate the potential of this compound. As a growth retardant, it is used to control the size and shape of ornamental plants, shrubs, and trees along rights-of-way. regulations.govfederalregister.gov A highly specific application is in the production of pineapple planting material, where it is used to increase the number of "sliplets," thereby enhancing propagation rates. regulations.govfederalregister.gov These uses are considered non-food applications. federalregister.gov

Future strategies could focus on more nuanced applications in crop production. For example:

Orchard Management: Modifying tree architecture to improve light penetration and simplify harvesting.

Root System Modification: Investigating its effects on root development to potentially enhance nutrient or water uptake in specific soil environments.

The systemic, non-polar transport of this compound within the plant allows it to be effective throughout the organism, which is a key characteristic for these targeted strategies. hasancelik.web.tr

Environmental Risk Assessment and Sustainable Application Practices

A thorough environmental risk assessment is essential for any agricultural chemical to ensure its use does not pose an undue threat to the environment. For this compound (referred to as Chlorflurenol methyl ester in regulatory documents), the U.S. Environmental Protection Agency (EPA) has conducted such assessments as part of its reregistration process. regulations.govfederalregister.gov

The EPA's assessment identified several key areas for consideration. Based on available data, the compound appears to be highly to very highly mobile in soil, which could pose a risk to groundwater. regulations.gov However, its environmental persistence is difficult to determine with certainty due to a limited number of studies. regulations.gov A primary ecological risk identified is the potential harm to non-target plants, which is expected given its function as a plant growth regulator. epa.gov The screening-level assessment noted the existence of data gaps in the environmental fate and ecological effects profiles, highlighting the need for further research. epa.gov

Sustainable application practices for this compound must be designed to mitigate these identified risks. Key components of a sustainable use strategy include:

Addressing Data Gaps: Conducting further studies on soil persistence, degradation pathways, and long-term ecological effects to refine risk assessments. regulations.govepa.gov

Managing Mobility: Implementing practices to prevent runoff and leaching, such as using buffer zones and avoiding application before heavy rainfall, to protect water resources.

Minimizing Non-Target Impact: Using application methods that reduce drift, such as coarse droplet nozzles or shielded sprayers, and avoiding application near sensitive habitats or crops.

The process of environmental risk assessment involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.govwww.gov.uk For sustainable use, a significant margin of safety between these two values must be maintained.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Dichlorflurenol-methyl in plant tissues, and how should validation parameters be established?

  • Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection or gas chromatography-mass spectrometry (GC-MS) are standard methods for quantification. Validation should include parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity (R² ≥ 0.99), intra-day and inter-day precision (RSD < 5%), and recovery rates (80–120%) using spiked matrices. Matrix effects should be evaluated by comparing calibration curves in solvent vs. plant extract .

Q. How should researchers design dose-response experiments to evaluate this compound’s phytoregulatory effects?

  • Answer : Use a factorial design with at least five concentration levels (e.g., 0.1–100 µM) and a negative control (solvent-only). Replicate each treatment three times. Measure endpoints such as stem elongation, root inhibition, and hormone (e.g., auxin/ethylene) levels at 24-, 48-, and 72-hour intervals. Apply ANOVA with post-hoc Tukey tests to identify significant effects (p < 0.05). Include a positive control (e.g., gibberellic acid) to validate assay sensitivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Conduct a hazard analysis per NFPA 704 guidelines, focusing on reactivity (e.g., stability in acidic conditions) and toxicity (LD₅₀ data). Use fume hoods for weighing powdered forms, and store solutions in amber vials at 4°C to prevent photodegradation. Emergency protocols should include eyewash stations and neutralization kits for spills (e.g., sodium bicarbonate for acidic byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported efficacy of this compound across plant species?

  • Answer : Perform a meta-analysis of existing data, stratifying by species (monocots vs. dicots), application method (foliar vs. root drench), and environmental variables (light, temperature). Use mixed-effects models to account for heterogeneity. Validate hypotheses via cross-species RNA-seq to compare gene expression patterns (e.g., ACS for ethylene biosynthesis) under standardized conditions .

Q. What strategies optimize the synthetic pathway of this compound to reduce hazardous intermediates?

  • Answer : Replace traditional Friedel-Crafts alkylation with a palladium-catalyzed C–H activation, reducing dichloroacetyl chloride usage by 40%. Monitor byproduct formation (e.g., chlorophenols) via LC-MS/MS. Use design of experiments (DoE) to optimize reaction time (30–90 min) and temperature (60–80°C), targeting ≥85% yield. Solvent recovery systems (e.g., DMF distillation) minimize waste .

Q. How can environmental degradation pathways of this compound be characterized to assess ecotoxicological risks?

  • Answer : Conduct soil microcosm studies under aerobic/anaerobic conditions. Use ¹⁴C-labeled this compound to track mineralization (CO₂ release) and metabolite formation (e.g., dichlorophenolic acids) via radio-TLC. Pair with in silico QSAR models to predict toxicity of degradation products. Compare half-lives (DT₅₀) across soil types (e.g., loam vs. clay) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal methods (e.g., ELISA vs. LC-MS for hormone quantification) and control for batch effects (e.g., reagent lot variability) .
  • Experimental Reproducibility : Document all parameters in MIAME-compliant formats (e.g., solvent purity, equipment calibration dates) and share raw data in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.